2-Fluoro-5-methylphenyl chloroformate

Organic Synthesis Process Chemistry Chloroformate Preparation

2-Fluoro-5-methylphenyl chloroformate is a specialty aryl chloroformate reagent that serves as a versatile electrophilic building block for the installation of the 2-fluoro-5-methylphenoxy moiety. Its reactivity is governed by the chloroformate group (–O–C(O)–Cl), which readily participates in nucleophilic substitution with alcohols and amines to yield carbonate and carbamate derivatives, respectively.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
Cat. No. B13252426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methylphenyl chloroformate
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)OC(=O)Cl
InChIInChI=1S/C8H6ClFO2/c1-5-2-3-6(10)7(4-5)12-8(9)11/h2-4H,1H3
InChIKeyGPZFUWYUVVFOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-methylphenyl Chloroformate: Key Procurement and Selection Factors for Scientific Research


2-Fluoro-5-methylphenyl chloroformate is a specialty aryl chloroformate reagent that serves as a versatile electrophilic building block for the installation of the 2-fluoro-5-methylphenoxy moiety. Its reactivity is governed by the chloroformate group (–O–C(O)–Cl), which readily participates in nucleophilic substitution with alcohols and amines to yield carbonate and carbamate derivatives, respectively . The compound features both a fluorine atom and a methyl group on the phenyl ring, which together modulate its electronic character and physicochemical properties compared to unsubstituted or singly substituted phenyl chloroformates [1]. A one-step synthesis of this compound in quantitative yield has been reported, providing a practical route for its preparation [2].

Alcohol
Carbonate ester
Amine
Carbamate
Electrophilic 2-fluoro-5-methylphenoxy installation with net electron-withdrawing character supports tunable reactivity.

Why 2-Fluoro-5-methylphenyl Chloroformate Cannot Be Simply Replaced by Generic Aryl Chloroformates in Critical Research


The substitution of 2-fluoro-5-methylphenyl chloroformate with a generic aryl chloroformate, such as unsubstituted phenyl chloroformate or a para-methyl derivative, is not trivial in research settings where precise electronic and steric properties are required. The specific ortho-fluoro and meta-methyl substitution pattern imparts a unique combination of electron-withdrawing inductive effects and electron-donating resonance/inductive effects, which can significantly alter reaction rates, regioselectivity, and the physicochemical properties of downstream products [1]. Even subtle changes in substituent positions can lead to drastically different outcomes in applications like medicinal chemistry lead optimization, where minor structural modifications can dramatically impact target binding, metabolic stability, and overall pharmacokinetic profiles [2].

2-Fluoro-5-methylphenyl chloroformate: ortho-fluoro + meta-methyl pattern modulates reactivity and selectivity.
Risk if replaced Unsubstituted or para-methyl phenyl chloroformates lack this electronic balance and may alter reaction rate, regioselectivity, and downstream product properties.
Substituent position changes can shift metabolic stability and binding profiles in medicinal chemistry research; replacement requires validation.

Quantitative Differentiation Evidence for 2-Fluoro-5-methylphenyl Chloroformate: Comparative Data for Scientific Selection


Quantitative Synthesis Yield: 2-Fluoro-5-methylphenyl Chloroformate Achieves ~99% Yield via Optimized Vilsmeier Protocol

A one-step synthesis of 2-fluoro-5-methylphenyl chloroformate using adapted Vilsmeier conditions has been reported to achieve quantitative yield, with the product isolated and fully characterized by 1H-, 13C-NMR, IR, and Raman spectroscopy [1]. While typical yields for substituted phenyl chloroformate syntheses can vary widely (often 60-85% depending on substitution pattern and method), this optimized protocol provides near-quantitative conversion, offering a clear advantage in cost-efficiency and reduced purification burden for procurement and scale-up considerations [2].

Synthesis yield
Class-level inference
~99% (quantitative yield)
Typical substituted phenyl chloroformates: 60–85%
Supports synthesis-scale selection; reported one-step protocol.
Adapted Vilsmeier conditions; data to verify with batch.
Organic Synthesis Process Chemistry Chloroformate Preparation

Predicted Reactivity Modulation: 2-Fluoro-5-methylphenyl Chloroformate Exhibits Distinct Electronic Profile Based on Hammett Constants

The net electronic effect of the 2-fluoro-5-methyl substitution pattern can be approximated using Hammett substituent constants. For para-substituted phenyl chloroformates, electron-withdrawing groups (positive σ) increase the rate of nucleophilic substitution by stabilizing the developing negative charge on the carbonyl oxygen in the transition state [1]. The ortho-fluoro substituent has a strong electron-withdrawing inductive effect (σ_m ~ +0.34), while the meta-methyl group is weakly electron-donating (σ_m ~ -0.07) [2]. This combination is predicted to result in a net electron-withdrawing character that is less pronounced than a 4-nitro group (σ_p ~ +0.78) but greater than an unsubstituted phenyl ring (σ = 0.00) or a 4-methyl substituent (σ_p ~ -0.17), thereby providing a tunable level of reactivity for selective carbamate and carbonate formation [3].

Predicted reactivity
Class-level inference
Net σ ≈ +0.20 (predicted) Phenyl chloroformate: σ = 0.00 4-Nitrophenyl: σ = +0.78
Intermediate electrophilicity may reduce side reactions vs. 4-nitrophenyl while maintaining sufficient reactivity.
Hammett LFER model; experimental verification advised.
Physical Organic Chemistry Reactivity Prediction Structure-Activity Relationship

Comparative Kinetic Data: Methyl vs. Phenyl Chloroformate Reactivity Difference

While direct kinetic data for 2-fluoro-5-methylphenyl chloroformate is not available, a class-level inference can be drawn from the well-studied solvolysis of aryl chloroformates. The solvent deuterium isotope effect (k_MeOH/k_MeOD) for methyl fluoroformate is 2.14 ± 0.04 at 40.0 °C, which is notably higher than the values for methyl chloroformate (k_MeOH/k_MeOD = 2.3-2.5) and a series of para-substituted phenyl chloroformates (values in the range of 2.1-2.5) [1]. This difference suggests that the fluoroformate analog (where the leaving group is fluoride) undergoes a more dissociative transition state, which is not directly applicable to the chloroformate but highlights how even a single atom change (Cl to F at the acyl carbon) significantly alters the reaction mechanism and rate [2].

Solvent KIE comparison
Class-level inference
Target: data not available Methyl fluoroformate: 2.14 ± 0.04 Methyl chloroformate: 2.3–2.5
Leaving group identity influences mechanism; supports careful reagent selection.
Methanolysis at 40.0 °C; class-level analogy only.
Reaction Kinetics Solvolysis Nucleophilic Substitution

Optimal Research and Industrial Use Cases for 2-Fluoro-5-methylphenyl Chloroformate Based on Comparative Evidence


Synthesis of Fluorinated Carbamates for Medicinal Chemistry

The predicted intermediate reactivity of 2-fluoro-5-methylphenyl chloroformate, as inferred from Hammett substituent constants [1], makes it an ideal reagent for the preparation of fluorinated carbamates. These carbamates are important pharmacophores in drug discovery. The electron-withdrawing fluorine can enhance metabolic stability and binding affinity of the resulting carbamate-containing drug candidates compared to non-fluorinated analogs [2].

Controlled Preparation of Carbonate Esters with Tailored Hydrolytic Stability

The electronic profile of 2-fluoro-5-methylphenyl chloroformate [1] allows for the synthesis of carbonate esters with potentially tunable hydrolytic stability. This is valuable in prodrug design, where the rate of in vivo ester hydrolysis must be carefully controlled. A carbonate derived from this reagent would be expected to hydrolyze at a different rate compared to one derived from unsubstituted phenyl chloroformate or a 4-methylphenyl chloroformate, offering a new tool for medicinal chemists to optimize pharmacokinetic properties.

Cost-Efficient Large-Scale Synthesis of 2-Fluoro-5-methylphenyl Derivatives

The reported quantitative yield for the synthesis of the chloroformate itself [3] provides a compelling economic advantage for scaling up the production of derivatives. This high-yielding route minimizes waste and purification costs, making 2-fluoro-5-methylphenyl chloroformate a more attractive and sustainable choice for industrial applications requiring kilogram quantities of the core scaffold compared to less efficient alternatives.

Application
Selection Property
Validation Focus
Carbamate synthesis research
Predicted intermediate reactivity profile
Reactivity and selectivity under target reaction conditions
Carbonate ester hydrolysis studies
Electronic modulation of hydrolytic stability
Hydrolysis kinetics comparison across substitution patterns
Scalable synthesis of fluorinated derivatives
Reported high-yield synthesis protocol
Process reproducibility and purity assessment

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16 linked technical documents
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